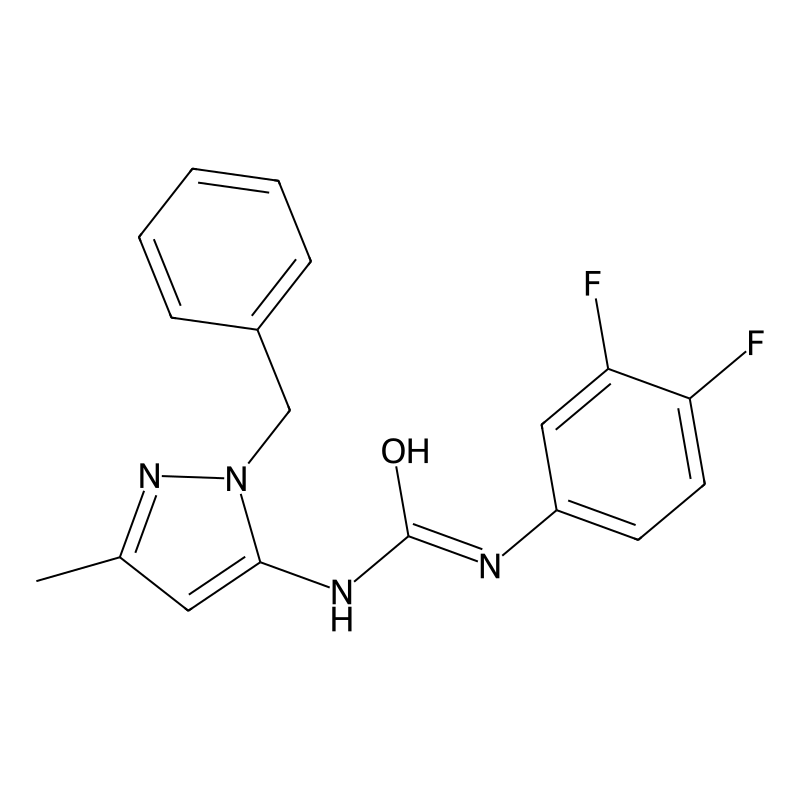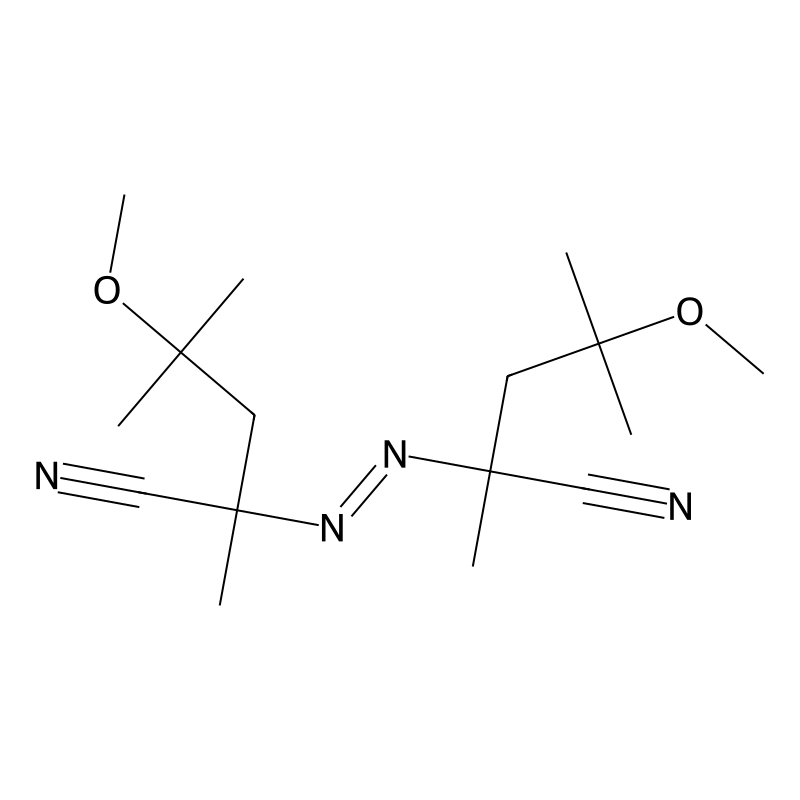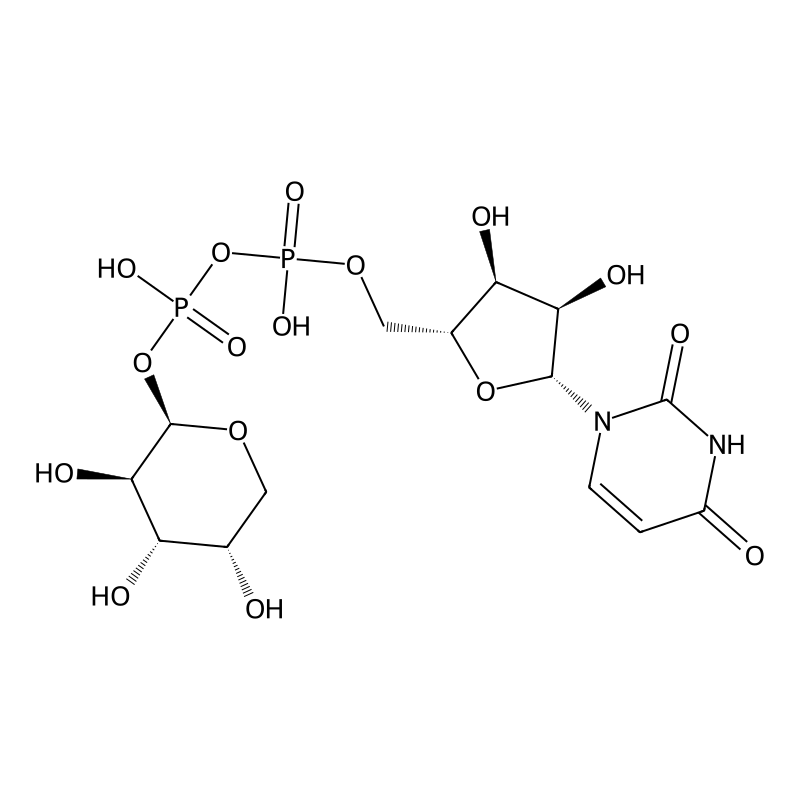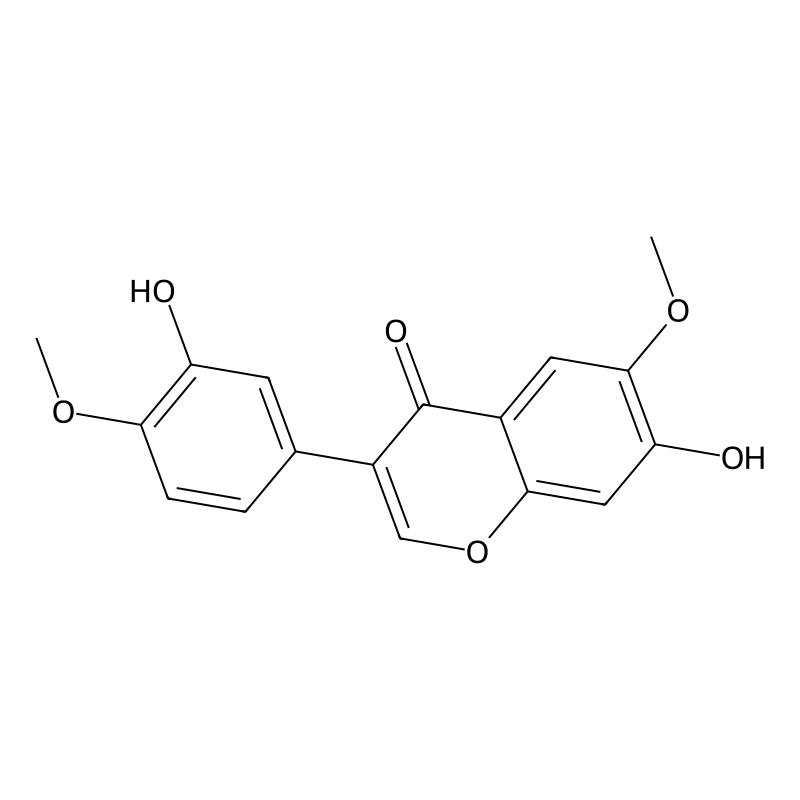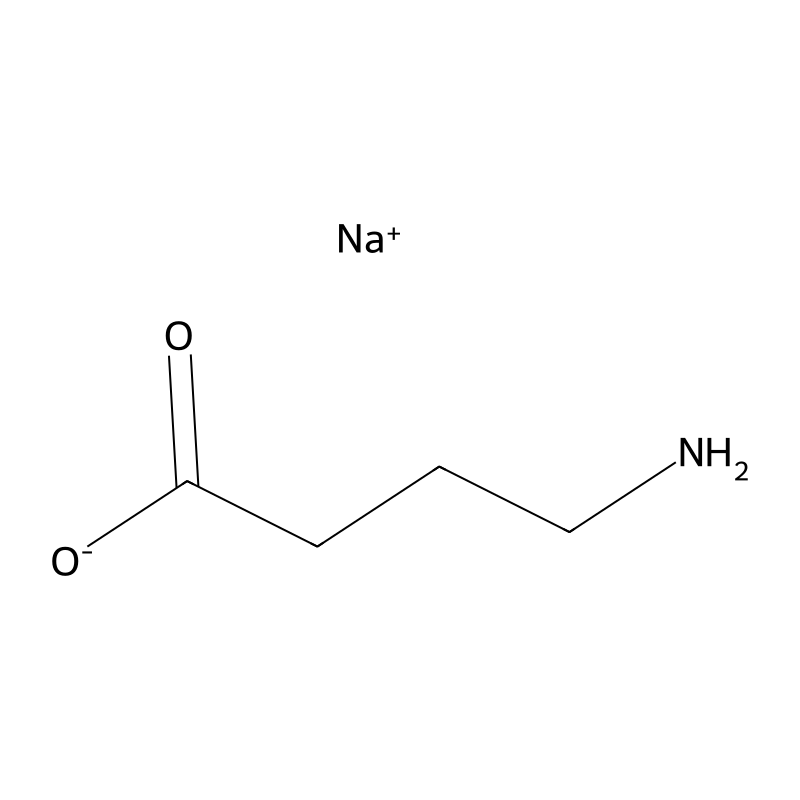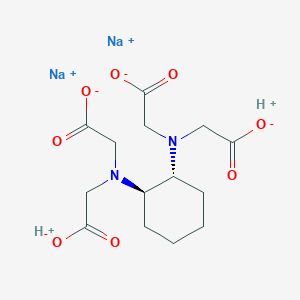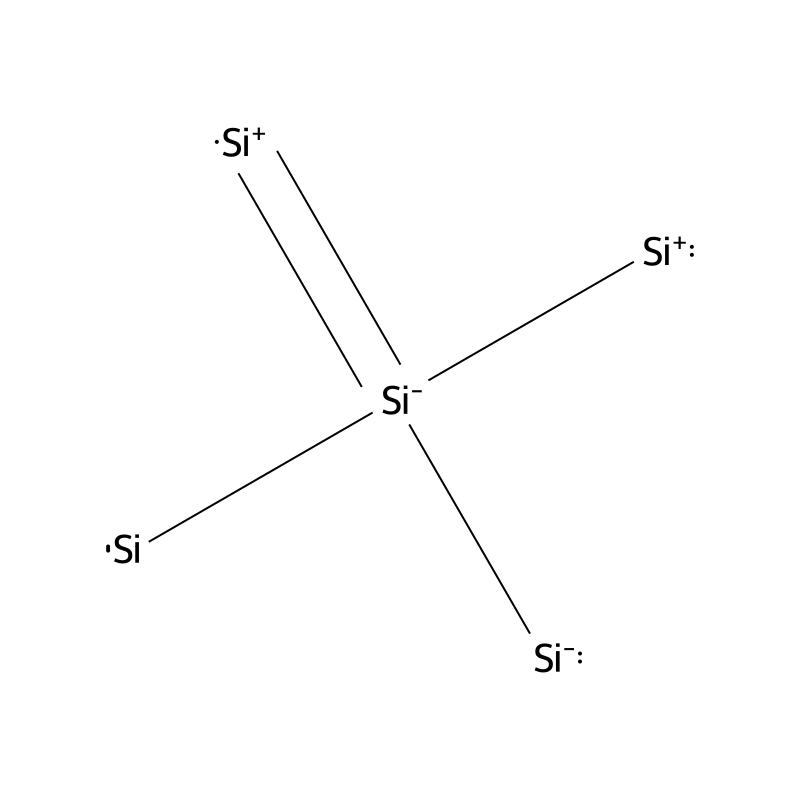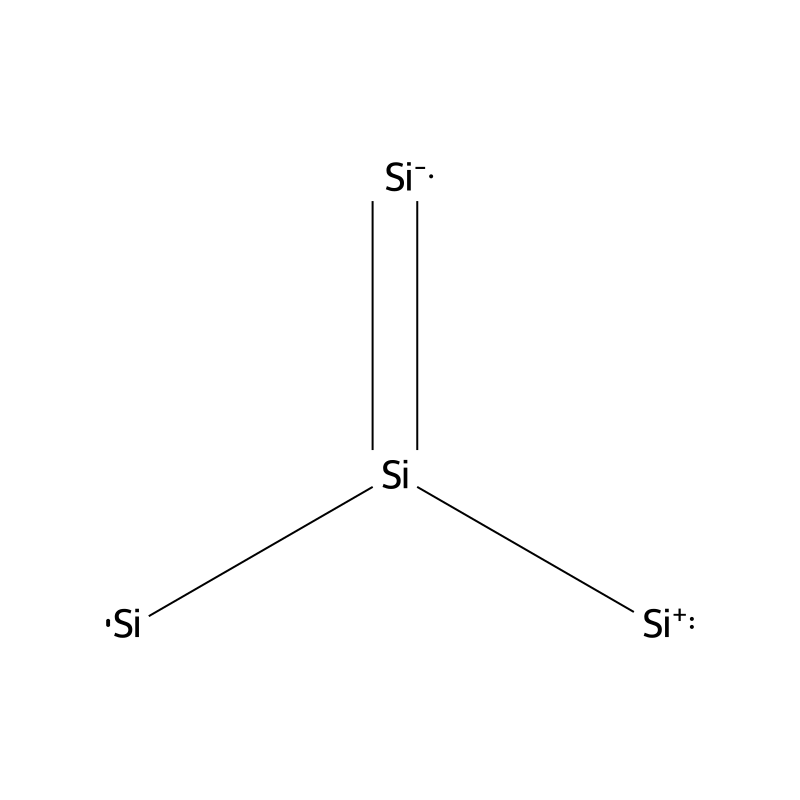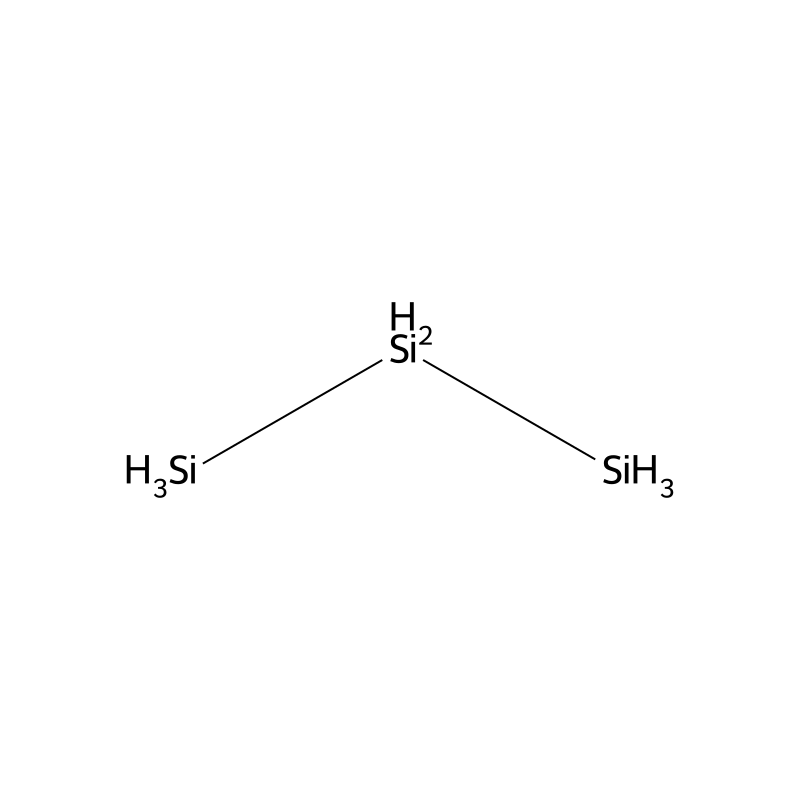Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As an Impurity in Allopurinol Analysis:
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (Ethyl 5-formamidopyrazole-4-carboxylate) is primarily encountered in scientific research as an impurity in the drug allopurinol. Allopurinol is a medication used to treat gout and hyperuricemia (high uric acid levels in the blood).
The presence and amount of impurities in pharmaceutical drugs are crucial for ensuring their safety and efficacy. Researchers utilize various analytical techniques, such as high-performance liquid chromatography (HPLC), to quantify and identify impurities in allopurinol, including Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.
Potential Biological Activity:
While research on the specific biological activity of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate itself is limited, the pyrazole ring structure is a common scaffold found in various pharmaceutically active compounds. Pyrazoles exhibit a diverse range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 183.165 g/mol. It is classified under the pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a formylamino group and an ethyl ester, contributing to its unique chemical properties and potential applications in medicinal chemistry and pharmaceuticals .
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate itself does not have a known mechanism of action in biological systems. Its significance lies in its relation to allopurinol. Allopurinol acts as a competitive inhibitor of the enzyme xanthine oxidase, which plays a crucial role in uric acid production. By inhibiting xanthine oxidase, allopurinol reduces uric acid levels in the blood, thereby helping to manage gout [].
- Condensation Reactions: The formylamino group can undergo condensation with aldehydes or ketones, leading to the formation of imines.
- Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding acid, which may exhibit different biological properties.
- Reduction: The formyl group can be reduced to an amine, potentially altering the compound's activity.
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various analogs and derivatives .
Research indicates that Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate exhibits significant biological activities, particularly in the realm of pharmacology. It has been associated with:
- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
- Antimicrobial Properties: Some derivatives of this compound have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
The synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate typically involves multi-step synthetic routes. Common methods include:
- Formation of the Pyrazole Ring: Starting from hydrazine derivatives and appropriate carbonyl compounds, the pyrazole ring can be constructed through cyclization reactions.
- Introduction of Functional Groups: Subsequent reactions introduce the formylamino group via formylation techniques, often utilizing reagents like formic acid or formaldehyde.
- Esterification: Finally, the carboxylic acid moiety is converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts.
These methods allow for the efficient synthesis of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate from readily available starting materials .
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate has several potential applications:
- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting oxidative stress and inflammation.
- Chemical Research: It serves as an important intermediate in synthesizing more complex pyrazole derivatives used in various research fields.
- Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals aimed at protecting crops from pathogens .
Interaction studies involving Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate focus on its binding affinity and mechanism of action with biological targets. These studies often employ:
- Molecular Docking Simulations: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its efficacy against various biological targets, including cancer cells and microbial strains.
Results from these studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile .
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Contains amino instead of formylamino group | Enhanced solubility and potential for different biological activity |
| Allopurinol | Purine derivative with pyrazole structure | Primarily used for gout treatment; different mechanism of action |
| 3-Amino-1H-pyrazole | Lacks carboxylic acid functionality | Simpler structure; limited pharmacological applications |
These comparisons underscore the unique aspects of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, particularly its specific functional groups that contribute to its distinct biological activities .
